molecular formula C22H42O3S B14213660 (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione CAS No. 830319-28-3

(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione

Cat. No.: B14213660
CAS No.: 830319-28-3
M. Wt: 386.6 g/mol
InChI Key: MGGRBBHIKLCCOI-NRFANRHFSA-N
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Description

(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione is an organic compound characterized by its unique structure, which includes a dioxolane ring and a long octadecyloxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione typically involves the reaction of a dioxolane derivative with an octadecyloxy methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of the dioxolane ring, followed by the introduction of the octadecyloxy group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The octadecyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione involves its interaction with molecular targets through its dioxolane ring and octadecyloxy side chain. These interactions can affect various biological pathways, depending on the specific application. The compound may act by binding to enzymes or receptors, altering their activity and leading to the desired effect.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-[(Hexadecyloxy)methyl]-1,3-dioxolane-2-thione
  • (4S)-4-[(Dodecyloxy)methyl]-1,3-dioxolane-2-thione

Uniqueness

(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione is unique due to its longer octadecyloxy side chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

830319-28-3

Molecular Formula

C22H42O3S

Molecular Weight

386.6 g/mol

IUPAC Name

(4S)-4-(octadecoxymethyl)-1,3-dioxolane-2-thione

InChI

InChI=1S/C22H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-20-24-22(26)25-21/h21H,2-20H2,1H3/t21-/m0/s1

InChI Key

MGGRBBHIKLCCOI-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H]1COC(=S)O1

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC1COC(=S)O1

Origin of Product

United States

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